Product packaging for Volkenin(Cat. No.:CAS No. 66575-40-4)

Volkenin

Cat. No.: B1218878
CAS No.: 66575-40-4
M. Wt: 287.27 g/mol
InChI Key: JRCWYCAEAZEYNW-WTMYBKBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Volkenin is a cyclopentenoid cyanogenic glycoside of significant interest in phytochemical and biochemical research. It was first isolated from the leaves of Androsiphonia adenostegia Stapf, a monotypic genus within the Passifloraceae family . This compound belongs to the broader class of plant cyanogenic glycosides, which are characterized by their ability to release hydrogen cyanide upon enzymatic hydrolysis . This compound features a cyclopentene ring in its aglycone moiety and is specifically identified by the stereochemistry (1R,4R) . It is one of a pair of stereoisomers, with epithis compound being its (1S,4R) counterpart . Researchers value this compound primarily as a specialized metabolite for chemotaxonomic studies, helping to clarify evolutionary and biochemical relationships within and between plant families such as Passifloraceae, Flacourtiaceae, and Turneraceae . Its occurrence, along with compounds like tetraphyllin B and cyclopentenylglycine, provides a chemical fingerprint for species classification . Furthermore, cyclopentenylglycines like this compound are investigated for their role in plant-insect interactions, serving as potential chemical recognition or defense compounds against herbivores . This makes this compound a key compound for ecological biochemistry studies seeking to understand plant defense mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO7 B1218878 Volkenin CAS No. 66575-40-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66575-40-4

Molecular Formula

C12H17NO7

Molecular Weight

287.27 g/mol

IUPAC Name

(1R,4R)-4-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclopent-2-ene-1-carbonitrile

InChI

InChI=1S/C12H17NO7/c13-5-12(2-1-6(15)3-12)20-11-10(18)9(17)8(16)7(4-14)19-11/h1-2,6-11,14-18H,3-4H2/t6-,7+,8+,9-,10+,11-,12-/m0/s1

InChI Key

JRCWYCAEAZEYNW-WTMYBKBASA-N

SMILES

C1C(C=CC1(C#N)OC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

C1[C@H](C=C[C@]1(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

C1C(C=CC1(C#N)OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

Natural Occurrence, Biosynthesis, and Ecological Production Dynamics of Volkenin

Distribution and Variations of Volkenin Across Biological Taxa

This compound is a cyanogenic glycoside characterized as (4R)-4-hydroxycyclopent-2-ene-1-carbonitrile attached to a beta-D-glucopyranosyloxy at the first position. Its presence has been documented across different plant families, with a notable concentration in the Passifloraceae family.

This compound has been successfully isolated and identified from several species within the genera Adenia and Passiflora. In the genus Adenia, it has been reported in Adenia volkensii, Adenia cissampeloides, and Adenia gracilis. The compound was originally isolated from Adenia volkensii and was initially named epitetraphyllin B before being renamed this compound.

Within the genus Passiflora, this compound has been identified in a number of species, highlighting its widespread, yet specific, distribution. These include Passiflora discophora and Passiflora foetida. The distribution of cyanogenic glycosides, including this compound, is considered to have taxonomic interest at the genus and subgenus level within the Passifloraceae family.

Table 1: Documented Occurrence of this compound in Plant Species

GenusSpeciesFamilyReference(s)
AdeniavolkensiiPassifloraceae
cissampeloidesPassifloraceae
gracilisPassifloraceae
PassifloradiscophoraPassifloraceae
foetidaPassifloraceae
bifloraPassifloraceae
talamancensisPassifloraceae

This compound rarely occurs in isolation. It is frequently found alongside a suite of other cyanogenic glycosides and related secondary metabolites. In many Passiflora species, this compound co-occurs with other cyclopentenoid cyanogenic glycosides.

For instance, in Passiflora foetida, this compound has been found to co-occur with tetraphyllin A, tetraphyllin B, tetraphyllin B sulphate, and deidaclin. In Passiflora biflora and Passiflora talamancensis, this compound is found with passibiflorin, epithis compound, and taraktophyllin. The co-occurrence of these structurally related compounds suggests shared biosynthetic pathways. A notable enantiomeric pair to this compound (1R, 4R) is epithis compound (1S, 4R).

Table 2: Cyanogenic Glycosides and Related Metabolites Co-occurring with this compound

Co-occurring CompoundChemical ClassPlant Species ExampleReference(s)
Tetraphyllin BCyanogenic GlycosideAdenia cissampeloides, Passiflora foetida
Epithis compoundCyanogenic GlycosidePassiflora biflora, P. herbertiana
TaraktophyllinCyanogenic GlycosidePassiflora biflora, P. herbertiana
DeidaclinCyanogenic GlycosidePassiflora foetida, P. herbertiana
Tetraphyllin ACyanogenic GlycosidePassiflora foetida, P. herbertiana
Tetraphyllin B sulfateCyanogenic GlycosidePassiflora caerulea, P. foetida
PassibiflorinCyanogenic GlycosidePassiflora biflora

Identification of this compound in Specific Plant Genera (e.g., Adenia, Passiflora)

Enzymatic Pathways and Genetic Control of this compound Biosynthesis

The biosynthesis of cyanogenic glycosides is a multi-step, enzyme-catalyzed process that is under tight genetic control. While the general pathway is understood, the specific enzymes and genes for this compound biosynthesis are not yet fully elucidated.

The biosynthesis of cyanogenic glycosides begins with an amino acid precursor. For the cyclopentenoid class of cyanogenic glycosides, to which this compound belongs, the established precursor is the non-proteinogenic amino acid L-2-(2′-cyclopentenyl)glycine. It is proposed that the biosynthetic pathways for these compounds share common features, with oximes produced by CYP79 orthologs acting as common intermediates. The lack of cyclopentanoid cyanogenic glycosides in plants like cassava (Manihot esculenta) is likely due to the plant's inability to produce the parent amino acid, L-2-(2′-cyclopentenyl)glycine, rather than a lack of the necessary downstream enzymatic machinery.

The conversion of the precursor amino acid into the final cyanogenic glycoside involves a series of enzymatic reactions. The general pathway involves N-hydroxylation, conversion to an aldoxime, dehydration to a nitrile, C-hydroxylation to a cyanohydrin, and finally, glycosylation. Key enzymes in these pathways often belong to the cytochrome P450 monooxygenase (CYP) superfamily.

For cyclopentenoid cyanogenic glycosides, it is proposed that the conversion of oxime intermediates into hydroxynitrile glucosides is mediated by multifunctional orthologs of CYP71E1. However, the specific CYP enzymes and other key enzymes like glycosyltransferases that are directly responsible for the biosynthesis of this compound have not been fully characterized. The frequent co-occurrence of enantiomeric pairs like this compound and epithis compound suggests a certain lack of substrate specificity in the enzymes involved in their biosynthesis.

The production of secondary metabolites like this compound is regulated at the genetic level, often involving complex networks of transcription factors. The expression of biosynthetic genes can be influenced by various developmental and environmental cues. For instance, in other biosynthetic pathways like that of anthocyanins, the MYB-bHLH-WD40 complex of transcription factors is known to regulate the expression of structural genes.

While it is understood that the biosynthesis of this compound is genetically controlled, the specific genes and regulatory networks that govern its production remain an area for further research. The production of plant secondary metabolites can also be influenced by ecological factors such as temperature, light, and soil composition, which can affect gene expression. However, specific studies detailing the impact of these factors on this compound production are not extensively documented.

Characterization of Key Biosynthetic Enzymes and Their Mechanisms of Action

Environmental and Developmental Factors Influencing this compound Accumulation

The concentration of this compound within a plant is not static; it is dynamically influenced by both the plant's developmental stage and a variety of external environmental cues. Research on cyanogenic glycosides, including those of the cyclopentenoid class to which this compound belongs, has revealed significant variations in their accumulation in different plant tissues and at different life stages.

It is a well-documented phenomenon that the concentration of cyanogenic glycosides is often highest in the younger parts of a plant, such as seedlings and new leaves. This strategic allocation of chemical defenses provides protection to the most vulnerable tissues during early development. In the case of Adenia volkensii, all parts of the plant, including the flowers, have been found to contain this compound. However, the rootstock is the primary storage organ, accounting for approximately 90% of the total amount of this compound. This suggests a developmental regulation where this compound is synthesized and then transported and accumulated in the rootstock for long-term defense.

Environmental factors also play a significant role in modulating the production of cyanogenic glycosides. Studies on plants in the Passifloraceae family, to which Adenia belongs, have shown that factors such as altitude can influence the concentration of these defensive compounds. For instance, research on Passiflora biflora has demonstrated an increase in cyanide levels with increasing altitude, which was inversely correlated with leaf toughness. This suggests a trade-off where plants at higher elevations may invest more in chemical defenses like cyanogenic glycosides. While this study did not specifically measure this compound, it provides a valuable model for how environmental gradients could impact its accumulation. Other abiotic factors such as light intensity and temperature are also known to affect the production of secondary metabolites in plants, although specific studies on their direct impact on this compound are limited.

The interplay between developmental programming and environmental plasticity results in a dynamic chemical defense profile for plants producing this compound. This variability is crucial for the plant's survival in a constantly changing ecological landscape.

Table 1: Distribution and Relative Concentration of this compound in Adenia volkensii

Plant PartPresence of this compoundRelative Concentration
Rootstock YesVery High (approx. 90% of total)
Leaves YesLower than rootstock
Stems YesLower than rootstock
Flowers YesLower than rootstock

This table is based on qualitative and semi-quantitative data from existing literature. Exact concentrations can vary based on the specific environmental conditions and the age of the plant.

Theoretical Models of Biosynthetic Pathway Evolution for this compound-Type Compounds

The biosynthetic pathway of cyanogenic glycosides is a testament to the concept of convergent evolution, where similar biochemical solutions have arisen independently in different lineages. The pathway for cyclopentenoid cyanogenic glycosides like this compound is believed to have evolved through the recruitment and modification of genes from pre-existing metabolic pathways.

The biosynthesis of this compound starts with the non-protein amino acid L-2-(2′-cyclopentenyl)glycine. The evolutionary origin of this specific precursor and the subsequent enzymatic steps are thought to be a key innovation in the plant families where these compounds are found, including Passifloraceae. The general biosynthetic pathway for cyanogenic glycosides involves a series of enzymatic reactions catalyzed by cytochrome P450s and a UDP-glucosyltransferase.

A plausible theoretical model for the evolution of the biosynthetic pathway for this compound-type compounds involves the following key steps:

Recruitment of a promiscuous aminotransferase: The pathway likely initiated with an aminotransferase enzyme that could act on a novel substrate, leading to the formation of cyclopentenyl glycine (B1666218).

Gene duplication and neofunctionalization of cytochrome P450s: Pre-existing cytochrome P450 enzymes, involved in other metabolic processes, likely underwent gene duplication. The duplicated genes would then be free to evolve new functions (neofunctionalization), leading to the specific hydroxylations and oxidations required to convert cyclopentenyl glycine into the cyanohydrin precursor of this compound.

Recruitment of a glucosyltransferase: A glucosyltransferase was then recruited to attach a sugar moiety to the unstable cyanohydrin, thereby stabilizing the molecule and forming the final cyanogenic glycoside, this compound.

Co-evolution with herbivores: The evolution of this pathway was likely driven by strong selective pressure from herbivores. The diversification of cyanogenic glycoside profiles, such as the production of both this compound and its epimer tetraphyllin B in Adenia volkensii, can be seen as a strategy to overcome detoxification mechanisms in specialized herbivores. The presence of different cyanogenic glycosides within the same plant or in closely related species suggests an ongoing "arms race" between plants and their insect predators.

This model of pathway evolution, characterized by the recruitment of enzymes from existing metabolic networks and their subsequent specialization, is a common theme in the evolution of plant chemical diversity. The sporadic distribution of cyanogenic glycosides across the plant kingdom further supports the hypothesis of their independent and repeated evolution.

Chemical Synthesis, Stereochemical Control, and Derivatization of Volkenin and Its Analogues

Strategies for the Total Synthesis of Volkenin and its Stereoisomers

Detailed strategies for the total chemical synthesis of this compound and its specific stereoisomers (such as epithis compound, which has a different stereochemistry at C-1 of the aglycone) Current time information in Bangalore, IN. were not found in the provided search results. Total synthesis of complex natural products often involves intricate multi-step routes starting from simpler, commercially available compounds. The synthesis of glycosides, a key feature of this compound, typically requires careful control over the formation of the glycosidic linkage and the stereochemistry at the anomeric center.

Retrosynthetic Approaches to the Core this compound Scaffold

Specific retrosynthetic analyses for the this compound scaffold were not identified in the search results. However, for cyanogenic glycosides in general, a retrosynthetic approach would likely involve disconnecting the glycosidic bond to identify the sugar component (glucose in the case of this compound) and the cyanohydrin aglycone. The aglycone, (1R, 4R)-4-hydroxycyclopent-2-ene-1-carbonitrile, could in turn be envisioned as arising from a cyclopentene (B43876) precursor with the introduction of the hydroxyl and nitrile functionalities with precise stereochemical control.

Key Synthetic Transformations for Aglycone and Glycosidic Linkage Formation

While specific reactions for this compound synthesis were not detailed, general transformations relevant to the synthesis of cyanogenic glycosides can be inferred from the literature on related compounds. The formation of the β-glycosidic linkage between the glucose and the aglycone is a crucial step in glycoside synthesis, often achieved through glycosylation reactions employing activated sugar donors and suitable catalysts. The formation of the cyanohydrin moiety in the aglycone involves the addition of cyanide to a carbonyl precursor, or potentially through enzymatic routes mimicking biosynthesis. Stereochemical control during this step is critical to obtain the desired (1R) configuration of this compound's aglycone.

Advanced Stereoselective Methodologies in this compound Synthesis

The synthesis of molecules with multiple stereocenters, like this compound, necessitates advanced stereoselective methodologies to ensure the correct relative and absolute configurations. this compound possesses defined stereocenters at the glycosidic linkage and within the cyclopentene aglycone (1R, 4R). The synthesis of its stereoisomer, epithis compound (1S, 4R), highlights the importance of controlling stereochemistry at the C-1 position of the aglycone. Current time information in Bangalore, IN.

Asymmetric Catalysis for Enantioselective this compound Synthesis

Specific applications of asymmetric catalysis for the enantioselective synthesis of this compound were not found in the provided search results. However, asymmetric catalysis is a powerful tool in organic synthesis for controlling enantioselectivity in reactions that form chiral centers. In the context of this compound synthesis, asymmetric catalysts could potentially be employed in the formation of the chiral cyanohydrin center or in other steps leading to the cyclopentene core with the desired (1R, 4R) configuration.

Diastereoselective Control in this compound Analogue Preparation

Diastereoselective control is essential when synthesizing molecules with multiple stereocenters to obtain the desired diastereomer. Although detailed synthesis of this compound analogues was not available, the existence of diastereomeric pairs among natural cyanogenic glycosides, such as this compound and epithis compound, underscores the importance of diastereocontrol in their synthesis. Current time information in Bangalore, IN. Synthetic strategies would need to consider methods to favor the formation of the (1R, 4R) configuration of the aglycone relative to other possible diastereomers.

Preparation of this compound Analogues and Probes for Mechanistic Studies

Information specifically on the chemical preparation of this compound analogues and probes for mechanistic studies was not detailed in the search results. However, the synthesis of analogues of natural products is a common practice in chemical biology and medicinal chemistry to investigate structure-activity relationships and biological mechanisms. Analogues of this compound could involve modifications to the sugar moiety, the cyclopentene ring, or the nitrile group. Such analogues, potentially labeled with isotopes, could serve as valuable probes for studying the biosynthesis, metabolism, and biological activity of this compound, including its role in cyanogenesis. The synthesis of α-glycosyloxyamides from cyanogenic glycosides, as described in one study, exemplifies the preparation of related compounds that can be used in studies related to cyanide release.

Rational Design of this compound Derivatives for Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies aim to elucidate how modifications to a molecule's chemical structure influence its biological activity. This understanding is crucial for designing analogues with altered or improved properties. The rational design of derivatives involves making targeted structural changes based on hypotheses about the interaction of the molecule with its biological target or pathway. This can involve modifying the aglycone, the glycosidic linkage, or the sugar moiety.

For this compound, a cyanogenic glycoside, potential areas for structural modification in SAR investigations could include:

Alterations to the cyclopentene ring structure, such as introducing different substituents or modifying the position of the hydroxyl group or the double bond.

Modifications to the nitrile group.

Changes to the sugar moiety (e.g., using different sugars, modifying hydroxyl groups through acylation, methylation, or sulfation). Sulfated derivatives of cyanogenic glycosides, including this compound sulfate, have been reported in plants.

Modification of the glycosidic linkage.

Rational design in SAR often utilizes computational methods like molecular docking to predict how derivatives might interact with potential protein targets, although specific protein targets for this compound are not detailed in the provided information. SAR analysis helps identify key structural features responsible for observed biological effects, guiding the synthesis of more potent or selective compounds.

Specific research findings detailing the rational design and SAR of a series of this compound derivatives were not identified in the consulted literature. However, the principles of SAR are broadly applicable to the study of natural products like this compound to understand their biological roles and potential applications.

Synthesis of Labeled this compound Compounds for Tracer Experiments (e.g., 13C-labeled this compound)

Labeled compounds are invaluable tools in biological and chemical research, particularly for tracing metabolic pathways, studying bioavailability, and investigating reaction mechanisms. The synthesis of labeled this compound would enable such tracer experiments. Isotopes commonly used for labeling small molecules include stable isotopes like 13C, 2H (deuterium), and 15N, and radioactive isotopes like 3H (tritium) and 14C.

This compound is derived from the amino acid L-cyclopentenylglycine in plants. The synthesis of 13C-labeled L-cyclopentenylglycine using enzymatic resolution has been reported for use in biosynthetic tracer experiments. This suggests that labeling strategies could potentially involve synthesizing labeled precursors that are then incorporated into the this compound structure, either biosynthetically or through partial synthesis.

General methods for synthesizing labeled organic compounds include:

Catalytic reduction using labeled hydrogen gas (D2 or T2).

Reactions utilizing commercially available labeled precursors or reagents, such as sodium [14C]cyanide or [11C]methyl iodide.

Isotopic exchange reactions.

For a complex molecule like this compound, which contains a glycosidic bond and a cyclopentene ring with specific stereochemistry, the synthesis of labeled analogues would require careful consideration of the labeling position and the synthetic route to maintain stereochemical integrity. While general methods for synthesizing cyanogenic glucosides have been developed, including stereocontrolled approaches, specific detailed protocols for the synthesis of isotopically labeled this compound were not found in the provided search results.

Bioconjugation Strategies for this compound Functionalization

Bioconjugation refers to the chemical linking of two molecules, at least one of which is a biomolecule (such as a protein, nucleic acid, or carbohydrate). In a broader sense, it can also refer to the functionalization of small molecules for interaction with biological systems, such as attaching probes or targeting groups. Functionalization of this compound through bioconjugation strategies could be relevant for various research applications, such as creating probes for identifying binding partners, developing targeted delivery systems, or immobilizing this compound on solid supports.

Given this compound's structure, potential sites for chemical modification for bioconjugation could include:

The hydroxyl groups on the glucose moiety.

The hydroxyl group on the cyclopentene ring.

The nitrile group (though less reactive for typical bioconjugation reactions without prior transformation).

Introduction of specific functional handles (e.g., alkyne, azide, amine, thiol) through synthesis to enable bioorthogonal reactions. Bioorthogonal chemistry allows reactions to occur within biological systems without interfering with native biochemical processes.

Strategies for bioconjugation could involve forming stable covalent bonds using various coupling chemistries, such as amide formation, click chemistry, or Michael addition, depending on the functional groups available on this compound and the molecule it is being conjugated to.

Specific research detailing bioconjugation strategies applied directly to this compound was not identified in the consulted literature. However, the principles and methodologies of bioconjugation are widely applicable to the functionalization of small molecules for biological studies.

Molecular Mechanisms and Ecological Interactions of Volkenin

Molecular Basis of Volkenin's Role in Chemical Defense Systems

The primary defensive function of this compound, like other cyanogenic glycosides, lies in its ability to release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis. This process, known as cyanogenesis, is a potent deterrent to herbivory. The defense system is typically a two-component system, where the cyanogenic glycoside and the activating enzymes are stored in separate compartments within the plant tissues. When an herbivore damages the plant tissue, the components mix, leading to the rapid release of HCN.

Interactions with Plant Defense Signaling Pathways

The production of secondary metabolites like this compound is often integrated with the plant's broader defense signaling networks. Abiotic stresses and pathogen attacks can trigger signaling cascades that lead to the accumulation of such defensive compounds. While it is known that plant-pathogen interactions can induce a series of signals involving molecules like salicylic (B10762653) acid and jasmonic acid to activate defense responses, specific studies detailing the direct interaction of this compound with these signaling pathways are not extensively documented in the available scientific literature. However, the identification of this compound in grapevine tissues responding to fungal pathogens suggests its role in induced defense mechanisms. Plants can perceive herbivory or pathogen attack and respond by synthesizing and accumulating chemical defenses, a process regulated by a complex network of phytohormones.

Metabolic Detoxification Pathways of this compound in Herbivores (e.g., Butterflies)

Specialist herbivores, such as Heliconius butterflies that feed on Passiflora species, have evolved mechanisms to overcome the cyanogenic defenses of their host plants. These butterflies can sequester cyanogenic glycosides, including those with a cyclopentenyl structure like this compound, from their host plants and utilize them for their own defense against predators.

The detoxification of cyanide, the toxic component released from cyanogenic glycosides, is a critical adaptation. A key enzyme in this process is β-cyanoalanine synthase, which detoxifies HCN to β-cyanoalanine. Research has shown that the gene for this enzyme in some arthropods was acquired through horizontal gene transfer from bacteria. Another important enzyme in cyanide detoxification is rhodanese, which converts cyanide to the less toxic thiocyanate. This enzyme is found in the liver and colon of animals. While these are general pathways for cyanide detoxification, the specific enzymatic processes for the detoxification of the intact this compound molecule or its aglycone in herbivores like butterflies are not detailed in the currently available research.

Table 1: General Classes of Enzymes Involved in the Metabolism and Detoxification of Cyanogenic Glycosides and Cyanide

Enzyme ClassFunctionRelevance to this compound
β-GlucosidasesHydrolyze the glycosidic bond of cyanogenic glycosides to release the cyanohydrin. Initiates the release of the toxic aglycone from this compound.
α-Hydroxynitrile LyasesCatalyze the decomposition of the cyanohydrin to hydrogen cyanide and an aldehyde or ketone. Completes the release of hydrogen cyanide from the this compound-derived cyanohydrin.
β-Cyanoalanine SynthaseDetoxifies hydrogen cyanide by converting it to β-cyanoalanine. A primary pathway for rendering the released cyanide harmless in adapted herbivores.
Rhodanese (Thiosulfate Sulfurtransferase)Converts cyanide to thiocyanate. An alternative detoxification pathway for cyanide in various organisms.

Note: This table represents general enzyme classes. Specific enzymes that act on this compound have not been fully characterized in the cited literature.

Enzyme-Volkenin Interactions at the Active Site and Allosteric Modulation

The interaction between enzymes and cyanogenic glycosides like this compound is fundamental to both their activation in plants and their detoxification in herbivores. However, specific details regarding the active site interactions and potential allosteric modulation of enzymes by this compound are not well-documented in the available scientific literature.

Characterization of Enzymes Metabolizing or Responding to this compound

The primary enzymes that respond to cyanogenic glycosides are β-glucosidases. These enzymes exhibit varying degrees of substrate specificity. In plants, specific β-glucosidases are responsible for the hydrolysis of their endogenous cyanogenic glycosides. In herbivores, the presence and activity of gut β-glucosidases can influence the toxicity of ingested cyanogenic glycosides. While the involvement of β-glucosidases in the breakdown of this compound is presumed, specific isoenzymes from any organism that have been isolated and characterized for their activity on this compound are not described in the reviewed literature. Similarly, the specific detoxification enzymes in herbivores that are adapted to metabolize this compound or its breakdown products have not been fully elucidated.

Kinetic Studies of this compound as an Enzyme Substrate or Inhibitor

Enzyme kinetic studies are essential to understand the efficiency of enzymatic reactions. Such studies determine parameters like the Michaelis constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). These parameters are crucial for comparing the affinity and catalytic efficiency of different enzymes for a particular substrate.

Despite the importance of these parameters, a review of the available scientific literature did not yield specific kinetic data for this compound as a substrate or inhibitor for any characterized enzyme.

Table 2: Enzyme Kinetic Parameters for this compound

EnzymeSource OrganismKₘVₘₐₓKᵢType of Inhibition
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Based on the conducted literature search, specific kinetic studies for enzymes acting on this compound have not been reported.

Cellular Responses to this compound at the Subcellular Level

The toxicity of cyanogenic glycosides is ultimately exerted at the cellular and subcellular levels. The primary mechanism of cyanide toxicity is the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain, which halts cellular respiration.

In addition to the effects of its cyanide component, some toxins from plants containing this compound, such as Adenia volkensii, have been shown to have other cytotoxic effects. Volkensin, a ribosome-inactivating protein also found in Adenia volkensii, inhibits protein synthesis at the ribosomal level. This leads to cell death. While this compound itself is a cyanogenic glycoside and not a protein, this highlights that plants producing this compound may have a complex arsenal (B13267) of chemical defenses targeting various cellular processes. The specific subcellular responses to this compound itself, beyond the general effects of cyanide, are not detailed in the available literature. For instance, the mechanisms by which cells might attempt to sequester or actively transport this compound or its metabolites, or the specific organellar stress responses it might induce, remain areas for future investigation.

This compound-Induced Changes in Cellular Metabolome

The specific effects of the cyanogenic glycoside this compound on the global cellular metabolome have not yet been extensively documented in scientific literature. While metabolomics studies have identified this compound as a constituent in various plant species and biological samples, research detailing the downstream consequences of its presence on the broader metabolic profile of cells is not currently available.

In general, the introduction of a cyanogenic glycoside into a biological system has the potential to induce significant metabolic shifts, primarily as a consequence of the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis. This toxic effector molecule can profoundly disrupt cellular energy metabolism by inhibiting key enzymes, most notably cytochrome c oxidase in the mitochondrial electron transport chain. Such a disruption would theoretically lead to a cascade of metabolic alterations, including a switch from aerobic to anaerobic respiration, accumulation of lactate, and changes in the levels of intermediates in the tricarboxylic acid (TCA) cycle and glycolysis. However, specific metabolomic studies to confirm and quantify these this compound-induced changes in the cellular metabolome have not been published.

Influence of this compound on Specific Cellular Macromolecules and Assemblies

The primary and most well-understood molecular mechanism of this compound, like other cyanogenic glycosides, is its role as a precursor to a potent inhibitor of a critical cellular macromolecular assembly: the respiratory chain. This process is initiated by enzymatic action and culminates in the disruption of cellular respiration.

The process begins with the enzymatic hydrolysis of this compound. This reaction is typically catalyzed by a β-glucosidase, which cleaves the glycosidic bond, releasing the sugar moiety (glucose) and an unstable cyanohydrin intermediate. This cyanohydrin can then spontaneously or enzymatically (via a hydroxynitrile lyase) decompose to release hydrogen cyanide (HCN) and a corresponding ketone or aldehyde.

The released HCN is the primary toxic agent and exerts its effect by targeting the mitochondrial electron transport chain. Specifically, HCN binds with high affinity to the ferric iron (Fe³⁺) in the heme a₃ component of cytochrome c oxidase (also known as Complex IV). This binding event inhibits the enzyme, effectively halting the transfer of electrons to oxygen, the final electron acceptor in aerobic respiration. The inhibition of this crucial macromolecular assembly has profound consequences for the cell, leading to a rapid decrease in ATP production and a shift to anaerobic metabolism in an attempt to generate energy.

Beyond this well-established mechanism of its toxic byproduct, there is a lack of specific research on the direct interactions of the intact this compound molecule with other cellular macromolecules such as DNA, RNA, or other proteins. While some related cyanogenic glycosides have been investigated for other biological activities, dedicated studies on the direct influence of this compound on processes like gene expression, protein synthesis (distinct from the toxic protein "volkensin" found in the same plant), or DNA integrity are not present in the current body of scientific literature.

Advanced Analytical and Biophysical Characterization of Volkenin in Research

High-Resolution Spectroscopic Techniques for Volkenin Structure and Dynamics

Spectroscopic methods are fundamental in deciphering the structural and dynamic properties of molecules like this compound. These techniques provide a window into the atomic and molecular vibrations, electronic transitions, and nuclear spin states, offering a comprehensive picture of the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand-Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural elucidation of this compound in solution. Both 1H and 13C NMR have been instrumental in confirming the identity of this compound isolated from natural sources. By analyzing the chemical shifts, coupling constants, and through-space interactions, researchers can piece together the molecule's three-dimensional shape and the spatial arrangement of its atoms.

Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), would be invaluable in unequivocally assigning all proton and carbon signals, especially for the complex glycosidic moiety and the cyclopentene (B43876) ring. These methods can reveal the connectivity between different parts of the molecule and provide insights into its preferred conformation in solution. While specific ligand-binding studies on this compound are not extensively documented in publicly available literature, NMR is the principal method for investigating such interactions. By monitoring changes in the NMR spectrum of this compound upon the addition of a potential binding partner (e.g., an enzyme), researchers could identify the binding site and characterize the conformational changes that occur upon binding.

Mass Spectrometry (MS) for Qualitative and Quantitative Analysis of this compound in Complex Biological Matrices (e.g., LC-MS/MS)

Mass spectrometry (MS) is a highly sensitive technique crucial for both identifying and quantifying this compound, particularly within complex biological samples like plant extracts. The exact mass of this compound has been determined to be 287.10050188 Da. This high-resolution mass measurement is a key identifier for the compound.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an especially powerful approach. In this method, the components of a mixture are first separated by liquid chromatography. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for highly specific and sensitive detection of this compound even at low concentrations. This technique is essential for metabolic profiling studies, enabling researchers to understand the distribution and concentration of this compound in different plant tissues or organisms.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization of this compound

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques measure the vibrational energies of molecular bonds. The resulting spectrum shows absorption bands corresponding to specific bond types, such as O-H (hydroxyl), C≡N (nitrile), and C-O (ether) bonds, all of which are present in this compound.

Chromatographic and Electrophoretic Methods for this compound Isolation and Analysis

Chromatographic and electrophoretic techniques are indispensable for the separation, purification, and analysis of this compound from its natural sources. These methods exploit differences in the physical and chemical properties of molecules to achieve separation.

Chiral Chromatography for Separation and Quantification of this compound Stereoisomers

This compound is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers or, more broadly, stereoisomers. Different stereoisomers can have distinct biological activities. Chiral chromatography is a specialized technique designed to separate these different spatial isomers. This method utilizes a chiral stationary phase that interacts differently with each stereoisomer, leading to their separation.

The ability to separate and quantify the different stereoisomers of this compound, such as its epimer, epithis compound, is crucial for understanding its biosynthesis and biological function. For instance, research has identified both (1R,4R)-volkenin and its epimer (1S,4R)-epithis compound in nature, highlighting the importance of chiral separation methods.

Advanced Liquid Chromatography Techniques for this compound Profiling in Plant Extracts

Advanced liquid chromatography techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the isolation and analysis of this compound from plant extracts. Preparative HPLC has been successfully used to isolate this compound from the leaves of Passiflora discophora.

Modern HPLC methods, including Ultra-High-Performance Liquid Chromatography (UHPLC), offer higher resolution, faster analysis times, and greater sensitivity. These techniques, often coupled with mass spectrometry (LC-MS), are ideal for creating detailed chemical profiles of plant extracts. This allows researchers to quantify the amount of this compound present and to identify other related compounds, providing a comprehensive understanding of the plant's metabolic composition.

Isothermal Titration Calorimetry (ITC) for this compound Binding Thermodynamics:There are no available ITC data for this compound.

Crystallographic and Cryo-Electron Microscopy (Cryo-EM) Approaches to this compound-Complex Structures

There are no published X-ray crystallography or Cryo-EM structures of this compound in complex with any biomolecule.

Theoretical and Computational Approaches to Volkenin Research

Molecular Modeling and Simulation of Volkenin-Biomolecule Complexes

Molecular modeling and simulation techniques are essential for studying the dynamic interactions between small molecules, such as this compound, and biological macromolecules like proteins, DNA, or membranes. These methods can provide detailed information about binding modes, conformational changes, and the stability of complexes.

Ligand Docking and Virtual Screening for this compound Receptors

Ligand docking is a computational technique used to predict the preferred orientation (pose) and binding affinity of a small molecule ligand, like this compound, to a macromolecular target, typically a protein receptor, of known three-dimensional structure. The process involves searching through various possible orientations and conformations of the ligand within the binding site of the receptor and scoring these poses based on their predicted binding energy.

Virtual screening utilizes docking in a high-throughput manner to screen large libraries of small molecules against a specific biological target to identify potential binders. In the context of this compound, virtual screening could be applied to:

Identify potential protein targets or receptors that this compound might bind to.

Explore the binding sites and modes of interaction between this compound and identified biomolecular targets.

Prioritize potential target proteins for experimental validation based on predicted binding affinities.

Hypothetical results from a virtual screening study of this compound against a panel of potential protein targets could be presented in a table format:

Protein Target IDPredicted Binding Affinity (kcal/mol)Putative Binding Site
Target A-8.5Active Site
Target B-6.2Allosteric Site
Target C-9.1Active Site
Target D-5.8Interface

This table illustrates how docking and virtual screening can provide quantitative predictions (binding affinity) and qualitative information (binding site) to guide further investigation into this compound's potential biological interactions.

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

Molecular Dynamics (MD) simulation is a powerful computational method that simulates the physical movements of atoms and molecules over time. By applying classical mechanics principles, MD simulations can capture the dynamic behavior of this compound in various biological environments, such as in solution, within a lipid membrane, or in complex with a biomolecule.

MD simulations can provide insights into:

The stability of this compound-biomolecule complexes over time.

Conformational changes in both this compound and the biomolecule upon binding.

The nature and strength of interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and its binding partner.

The influence of the surrounding environment (water, ions, lipids) on this compound's behavior and interactions.

For example, an MD simulation study of this compound bound to a protein target might track the Root Mean Square Deviation (RMSD) of the complex over time to assess its stability or analyze the fluctuations of specific residues in the binding site.

Simulation Time (ns)Complex RMSD (Å)Number of Hydrogen Bonds (this compound-Protein)
00.03
101.82
502.13
1002.52

Such data from MD simulations can help validate docking poses and provide a more realistic picture of the interaction dynamics compared to static docking results.

Quantum Chemical Calculations for this compound Reactivity and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. These calculations can provide fundamental insights into this compound's intrinsic characteristics, such as its molecular geometry, electronic charge distribution, ionization potential, electron affinity, and reactivity.

Key applications of quantum chemical calculations for this compound include:

Determining the most stable conformers of this compound.

Calculating molecular properties like dipole moment, polarizability, and partial atomic charges, which are important for understanding intermolecular interactions.

Investigating potential reaction pathways and transition states if this compound is involved in chemical transformations.

Predicting spectroscopic properties (e.g., UV-Vis, NMR) to aid in experimental characterization.

Hypothetical results from quantum chemical calculations on this compound might include:

PropertyValueMethod/Basis Set
Dipole Moment (Debye)2.5DFT/B3LYP/6-31G
HOMO Energy (eV)-7.2DFT/B3LYP/6-31G
LUMO Energy (eV)-1.5DFT/B3LYP/6-31G
Energy Gap (eV)5.7DFT/B3LYP/6-31G
Partial Charge on Atom X+0.35DFT/B3LYP/6-31G*

These calculations provide a theoretical foundation for understanding this compound's behavior and its potential to interact with other molecules.

Chemoinformatic and Bioinformatic Analysis of this compound-Related Data

Chemoinformatics and bioinformatics leverage computational tools and databases to manage, analyze, and interpret chemical and biological data. Applied to this compound research, these fields enable the extraction of meaningful patterns and relationships from large datasets.

Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic approach that develops predictive models correlating the chemical structure of compounds with their biological activity or other properties. If several this compound derivatives were synthesized or proposed, QSAR models could be built to:

Predict the activity of new this compound analogs before they are synthesized.

Identify the key structural features of this compound that are important for a specific activity.

Guide the design of more potent or selective this compound derivatives.

A hypothetical QSAR model for this compound derivatives targeting a specific enzyme might look like this:

Activity = C1 * (Descriptor 1) + C2 * (Descriptor 2) + ... + Intercept

Where 'Activity' is the measured biological activity (e.g., IC50), 'Descriptors' are numerical representations of structural or physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors), and 'C1, C2, etc.' are coefficients determined by the model.

A table showing hypothetical QSAR data for a set of this compound derivatives:

This compound DerivativeDescriptor 1Descriptor 2Experimental Activity (µM)Predicted Activity (µM)
This compound15.22.110.511.0
Derivative A16.52.38.28.5
Derivative B14.01.915.114.8
Derivative C17.12.56.06.3

This table illustrates how QSAR can be used to predict the activity of compounds based on their molecular descriptors.

Network Analysis of this compound in Metabolic Pathways

Network analysis, often used in bioinformatics and systems biology, involves studying the relationships and interactions between components in a biological system, such as a metabolic network. If this compound or its metabolites are involved in cellular metabolic processes, network analysis can be used to:

Map the potential metabolic pathways involving this compound.

Identify enzymes or transporters that might interact with this compound or its derivatives.

Predict potential off-target effects by examining this compound's interactions within the broader biological network.

Network analysis could visualize this compound's position within a metabolic map, showing its precursors, products, and the enzymes that catalyze these transformations. This can help in understanding how this compound is synthesized, metabolized, or how it might interfere with normal cellular processes.

A hypothetical representation of this compound within a metabolic network might highlight connections to specific enzymes and metabolites:

Node TypeNode NameConnected NodesRole in Network
CompoundThis compoundEnzyme X, Enzyme Y, Metabolite ACentral intermediate/substrate
EnzymeEnzyme XThis compound, Metabolite BCatalyzes this compound conversion
EnzymeEnzyme YMetabolite A, this compoundInvolved in this compound synthesis
MetaboliteMetabolite AEnzyme Y, this compoundPrecursor to this compound
MetaboliteMetabolite BEnzyme X, Pathway ZProduct of this compound metabolism

This type of analysis can provide a systems-level view of this compound's potential biological roles and interactions.

Emerging Methodologies and Future Directions in Volkenin Research

Application of Synthetic Biology for Engineering Volkenin Production Pathways

Synthetic biology offers powerful tools for the design, construction, and engineering of biological systems for the production of chemicals, including natural products. This field involves engineering biosynthetic pathways and host organisms to increase the yield or quality of existing compounds or to generate novel bio-based products. Strategies include pathway engineering, gene dosage tuning, and metabolic flux analysis. Chassis optimization, modification of gene expression levels, and the alteration or deletion of non-essential genes are key techniques employed to achieve optimal production of desired compounds.

For this compound, synthetic biology could potentially be applied to engineer microbial cell factories, such as yeast or bacteria, or even plant systems, to produce this compound in a more controlled and potentially higher-yield manner compared to traditional extraction from plant sources. This would involve identifying and reconstituting the specific enzymatic steps and genes involved in this compound biosynthesis from its natural sources into a suitable host organism. While synthetic biology has been successfully applied to the production of various bioactive compounds like flavonoids and isoprenoids, specific published research on engineering this compound production pathways using synthetic biology was not found in the consulted literature.

Chemical Biology Tools for Investigating this compound's Cellular Activity

Chemical biology tools employ chemical principles and techniques to study biological systems, often involving the synthesis of small molecules to probe biological processes. These tools can be used to identify molecular targets, investigate cellular pathways, and track the localization and dynamics of biomolecules in living systems.

Applying chemical biology tools to this compound research could provide insights into how this compound interacts with biological molecules and affects cellular functions. This could involve synthesizing this compound analogs or derivatives with specific modifications that allow for their use as probes.

Photoaffinity Probes Based on this compound

Photoaffinity labeling is a chemical biology technique used to identify direct molecular targets of a compound. This method involves using probes that contain a photoactivatable group which, upon irradiation with UV light, forms a highly reactive intermediate that covalently binds to interacting molecules, typically proteins, in close proximity. These probes can be designed to mimic the structure of the molecule of interest, allowing them to bind to the same biological targets.

Developing photoaffinity probes based on the structure of this compound would enable the identification of proteins or other biomolecules that directly bind to this compound within cells or tissues. This could help elucidate the molecular targets responsible for any observed biological effects of this compound. While photoaffinity probes have been developed for various natural products and small molecules to map their interactions, specific research on this compound-based photoaffinity probes was not found in the consulted literature.

Bioorthogonal Chemistry for Tracking this compound in Living Systems

Bioorthogonal chemistry refers to chemical reactions that can occur within living biological systems without interfering with native biochemical processes. These reactions are highly selective and proceed rapidly under physiological conditions. By incorporating bioorthogonal functional groups into a molecule like this compound, researchers can track its localization, distribution, and metabolism in real time within living cells or organisms using complementary probes tagged with fluorescent markers or affinity tags.

Utilizing bioorthogonal chemistry with this compound could provide valuable information about its uptake by cells, its movement within different cellular compartments, and its potential metabolic transformations. This approach has been widely applied to study various biomolecules, but specific applications involving this compound were not found in the consulted literature.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Understand this compound's Global Effects

Omics technologies, such as proteomics and metabolomics, provide a global view of biological systems by analyzing the complete set of proteins (proteome) or metabolites (metabolome) in a cell, tissue, or organism. Proteomics involves identifying and quantifying proteins, allowing researchers to study changes in protein abundance, modifications, and interactions in response to a stimulus. Metabolomics focuses on the comprehensive analysis of metabolites, providing insights into the metabolic state and biochemical processes occurring within a biological system.

Integrating proteomics and metabolomics could help to understand the broader biological impact of this compound exposure. By comparing the proteomic and metabolomic profiles of biological samples treated with this compound to control samples, researchers could identify cellular pathways and processes that are affected by this compound. For example, changes in the abundance of specific proteins or metabolites could indicate how cells are responding to this compound or how this compound is being metabolized. While omics technologies are increasingly used in plant and biological research to study the effects of various compounds, specific studies detailing the global proteomic or metabolomic effects of this compound were not found in the consulted literature.

Unexplored Mechanistic Hypotheses and Research Opportunities

Based on its classification as a cyanogenic glycoside, this compound is a compound that can release hydrogen cyanide upon enzymatic hydrolysis. Cyanogenic glycosides are known to play a role in plant defense against herbivores due to the toxicity of the released cyanide. However, the specific biological roles and mechanisms of action of this compound in the organisms where it is found, beyond its potential role in defense, remain largely unexplored in the consulted literature.

Future research could focus on investigating potential specific interactions of this compound with biological macromolecules, which could be facilitated by the chemical biology tools mentioned earlier. Unexplored hypotheses could include whether this compound or its breakdown products have signaling roles in plants or interacting organisms, or if they have specific inhibitory or modulatory effects on particular enzymes or receptors. The variation of this compound content observed in Heliconiini butterflies and their host plants suggests potential ecological and evolutionary drivers that warrant further investigation into the precise mechanisms of sequestration and metabolism in these organisms.

Role of Artificial Intelligence and Machine Learning in Accelerating this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in various fields of scientific research, including chemistry and biology, to analyze complex datasets, predict molecular properties, and accelerate the discovery process.

In the context of this compound research, AI and ML could be utilized in several ways. For instance, ML algorithms could be trained on data from known cyanogenic glycosides and their biological activities to predict potential bioactivities of this compound or to identify structural features correlated with specific effects. AI could also assist in analyzing complex omics datasets generated from studies involving this compound, helping to identify patterns and potential biomarkers. Furthermore, AI could aid in optimizing synthetic biology strategies for this compound production by predicting optimal genetic constructs or culture conditions. While AI and ML are powerful tools in modern research, specific applications of these technologies directly to this compound discovery or research were not found in the consulted literature, although there is general recognition of their potential in accelerating research on bioactive compounds.

Q & A

Q. Table 1: Common Characterization Techniques for this compound

TechniqueParameters MeasuredEvidence Reference
Elemental AnalysisC, H, N, Cl composition
NMR Spectroscopy1^1H/13^{13}C chemical shifts
HPLCPurity (>98%)

[Basic] How should researchers conduct a systematic literature review to identify existing studies on this compound's biological activity?

Methodological Answer:
Follow PRISMA guidelines () for transparent reporting:

Search Strategy : Use databases (PubMed, SciFinder) with keywords like "this compound AND pharmacokinetics" and Boolean operators. highlights the need for comprehensive queries beyond simple terms .

Screening : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025) to filter irrelevant results .

Data Extraction : Tabulate findings (e.g., IC50_{50} values, assay types) and assess bias using tools like ROBIS .

Q. Table 2: PRISMA Checklist for this compound Reviews

ItemDescription
Search StrategyDatabases, keywords, date range
Risk of BiasStudy design, blinding, sample size
Synthesis MethodsMeta-analysis or qualitative summary

[Advanced] What strategies are recommended for resolving discrepancies in reported thermodynamic properties of this compound?

Methodological Answer:
Address contradictions through:

  • Meta-Analysis : Use Cochrane methods () to statistically pool data (e.g., melting points, solubility) and quantify heterogeneity via I2^2 statistics .
  • Experimental Replication : Redesign experiments under standardized conditions (e.g., DSC for melting point determination) and cross-validate with independent labs .
  • Methodological Critique : Compare instrumentation (e.g., differential scanning calorimetry vs. capillary methods) and environmental controls (humidity, heating rates) across studies .

Q. Table 3: Discrepancy Analysis Framework

StudyReported m.p. (°C)Method UsedEnvironmental Conditions
A68–70CapillaryAmbient humidity
B72–74DSCNitrogen atmosphere

[Advanced] How can computational modeling enhance the prediction of this compound's mechanism of action?

Methodological Answer:
Integrate multi-scale modeling with experimental validation:

Molecular Dynamics (MD) : Simulate this compound’s binding affinity to target proteins (e.g., using AutoDock Vina) and validate with SPR assays .

QSAR Models : Corrogate structural descriptors (logP, polar surface area) with bioavailability data from in vivo studies .

Data Integration : Use platforms like KNIME to merge computational predictions with HPLC-MS pharmacokinetic profiles .

Q. Table 4: Computational-Experimental Validation Workflow

StepTool/MethodOutcome Metric
Docking SimulationAutoDock VinaBinding energy (kcal/mol)
In Vitro AssaySPR BiosensorKD_D (nM)

[Basic] What ethical considerations apply when designing animal studies involving this compound?

Methodological Answer:
Adhere to FINER criteria () for ethical rigor:

  • Feasibility : Ensure sample sizes are justified statistically to minimize animal use .
  • Regulatory Compliance : Obtain IACUC approval and follow ARRIVE guidelines for reporting .

[Advanced] How can multi-omics approaches elucidate this compound's metabolic pathways?

Methodological Answer:
Combine transcriptomics, proteomics, and metabolomics:

Transcriptomic Profiling : Use RNA-seq to identify this compound-induced gene expression changes in liver cells .

Metabolite Tracking : Apply LC-HRMS to detect phase I/II metabolites in plasma .

Network Analysis : Build interaction maps (e.g., Cytoscape) to link pathways like CYP450 metabolism .

Notes

  • Data Integrity : All experimental claims must be supported by raw data (spectra, chromatograms) in supplementary files .
  • Avoid Jargon : Define technical terms (e.g., "logD") in methods sections to ensure clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.